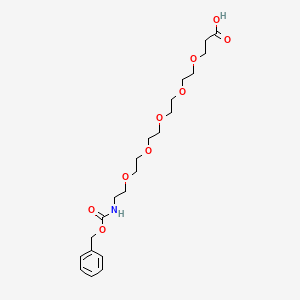

Cbz-NH-PEG5-C2-acid

Beschreibung

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Chemical Synthesis and Bioconjugation

Polyethylene glycol (PEG) and its derivatives are central to modern biomedical and pharmaceutical research. These polyether compounds are known for their biocompatibility, non-immunogenicity, and high solubility in aqueous solutions. thermofisher.com

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the properties of biomolecules like proteins, peptides, and nanoparticles. Key advantages of PEGylation include:

Increased Solubility: PEG's hydrophilic nature enhances the water solubility of hydrophobic molecules, which can prevent aggregation. thermofisher.comnih.gov

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulation half-life in the body. google.com

Reduced Immunogenicity: The presence of PEG can mask the biomolecule from the immune system, reducing its immunogenic and antigenic effects. thermofisher.comnih.gov

Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can alter its distribution and clearance profile in the body. nih.govnih.gov

These benefits have led to the development of numerous PEG-based therapeutics with improved efficacy. nih.gov

Traditional PEG reagents are often a mixture of polymers with varying chain lengths and molecular weights. In contrast, discrete PEG (dPEG®) reagents, like Cbz-N-amido-PEG5-acid, are single molecular weight compounds with a precisely defined number of PEG units. nih.govinterchim.fr This homogeneity offers significant advantages in chemical synthesis:

Precision and Reproducibility: The defined structure and molecular weight of dPEG® linkers ensure greater precision and reproducibility in conjugation applications. nih.govfishersci.se

Controlled Spacing: The exact length of the dPEG® spacer allows for precise control over the distance between the conjugated molecules, which can be optimized for specific applications. interchim.frtimtec.net

Simplified Analysis: The use of a single, defined compound simplifies the analysis and characterization of the final conjugate. stratech.co.uk

This level of control is crucial for designing complex molecular architectures, such as those required for antibody-drug conjugates (ADCs) and other targeted therapies. nih.gov

Significance of PEGylation in Enhancing Biomolecule Properties

Structural and Functional Attributes of Cbz-N-amido-PEG5-acid as a Heterobifunctional Linker

Cbz-N-amido-PEG5-acid is classified as a heterobifunctional linker because it possesses two different reactive groups, allowing for the sequential and selective conjugation of two distinct molecular entities. scbt.comjenkemusa.com Its structure consists of a Cbz-protected amine at one end and a terminal carboxylic acid at the other, separated by a PEG5 spacer. cd-bioparticles.netmedkoo.com

| Property | Value |

| CAS Number | 1347750-74-6 |

| Molecular Formula | C21H33NO9 |

| Molecular Weight | 443.49 g/mol |

| IUPAC Name | 3-oxo-1-phenyl-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid |

Table generated from data in medkoo.comglycomindsynth.combiochempeg.com

The Carboxybenzyl (Cbz or Z) group is a well-established protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgfiveable.me Its primary function is to temporarily block the reactivity of an amine group to prevent unwanted side reactions during a chemical synthesis step. masterorganicchemistry.comtotal-synthesis.com

The Cbz group is valued for its stability under various conditions, yet it can be removed (deprotected) under specific, mild conditions, most commonly through catalytic hydrogenation. masterorganicchemistry.com In Cbz-N-amido-PEG5-acid, the Cbz group protects the terminal amine. This protected amine can be deprotected, often under acidic conditions, to reveal a free primary amine. cd-bioparticles.netmedkoo.comdcchemicals.com This newly exposed amine can then be reacted with other molecules, such as those containing activated carboxylic acids, to form stable amide bonds.

The introduction of the Cbz group was a revolutionary development by Bergmann and Zervas in the 1930s, enabling the controlled synthesis of peptides for the first time. wikipedia.orgtotal-synthesis.com

At the opposite end of the Cbz-N-amido-PEG5-acid molecule is a terminal carboxylic acid (-COOH) group. cd-bioparticles.netmedkoo.com This functional group is a key component for forming stable amide bonds with primary amine groups on other molecules. nih.govthermofisher.com

The reaction between a carboxylic acid and an amine typically requires the use of an activating agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.netmedkoo.comthermofisher.com These reagents activate the carboxyl group, making it highly reactive towards nucleophilic attack by a primary amine. thermofisher.com This process, often performed in aqueous or organic solvents, results in the formation of a stable amide linkage. nih.gov The addition of N-hydroxysuccinimide (NHS) can further enhance the efficiency of the coupling reaction by forming a more stable intermediate. rsc.org This versatility makes the carboxylic acid group a cornerstone of bioconjugation chemistry, enabling the linkage of the PEG linker to a wide array of proteins, peptides, and other biomolecules. thermofisher.com

The central component of Cbz-N-amido-PEG5-acid is the five-unit polyethylene glycol (PEG5) spacer. This discrete-length spacer confers several beneficial properties to the molecule and the resulting conjugates:

Hydrophilicity: The PEG5 spacer is inherently hydrophilic, which significantly increases the solubility of the entire molecule in aqueous media. cd-bioparticles.netmedkoo.comdcchemicals.com This property is often transferred to the final conjugate, which can be crucial for biological applications. interchim.fr

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides a spatial separation between the two conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the attached molecules. interchim.fr

Biocompatibility: As a PEG derivative, the spacer is non-toxic and non-immunogenic, making it suitable for in vivo applications. interchim.frtimtec.net

Controlled Distance: The defined length of the PEG5 spacer provides precise control over the distance between the linked molecules, a critical factor in designing linkers for applications like PROTACs and ADCs. stratech.co.ukmedchemexpress.com

Research has shown that the length of the PEG spacer can be optimized to balance properties like solubility and reactivity. For instance, while longer PEG chains further enhance solubility, shorter chains might offer faster reaction kinetics. The PEG5 length represents a balance, providing good solubility and sufficient spacing for many bioconjugation scenarios.

Functionality of the Terminal Carboxylic Acid (COOH) for Amide Bond Formation

Historical Context and Evolution of Cbz-Protected PEG Linkers in Academic Research

The development of Cbz-N-amido-PEG5-acid is built upon a rich history of innovations in peptide chemistry and bioconjugation. A pivotal moment in this history was the introduction of the Carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. nih.govbachem.com This was the first readily removable Nα-protecting group for amino acids, a breakthrough that revolutionized peptide synthesis by allowing for the controlled, stepwise assembly of amino acid chains without unwanted side reactions. nih.govbachem.com The Cbz group's stability under various conditions and its susceptibility to cleavage by catalytic hydrogenation provided a robust tool for chemists. organic-chemistry.org

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s further underscored the importance of protecting groups like Cbz. peptide.comvapourtec.com SPPS, which involves building a peptide chain on a solid resin support, streamlined the synthesis process and made larger, more complex peptides accessible. peptide.com The Cbz group, alongside other protecting groups, was instrumental in the success of these early synthetic strategies. nih.gov

The subsequent rise of PEGylation in the 1970s, the process of attaching PEG chains to molecules to improve their pharmacological properties, set the stage for the development of Cbz-protected PEG linkers. psyclopeptide.comchempep.com Initially, PEGylation utilized polydisperse PEG mixtures, which resulted in heterogeneous products that were difficult to characterize. labinsights.nl The 1990s saw the emergence of monodisperse PEG linkers with defined lengths and terminal functional groups, offering greater precision in bioconjugation. chempep.com

Emerging Research Trajectories and Future Prospects of Cbz-N-amido-PEG5-acid

The future of Cbz-N-amido-PEG5-acid and related linkers is intrinsically linked to the advancements in targeted therapeutics and bioconjugation. A significant area of development is the creation of more sophisticated and "intelligent" linker systems. While Cbz offers reliable protection, researchers are exploring linkers with novel cleavage strategies that respond to specific microenvironments within the body, such as the acidic conditions of a tumor or the presence of specific enzymes. axispharm.comnih.gov This could lead to more precise drug release and reduced off-target effects.

In the realm of Antibody-Drug Conjugates (ADCs), there is a continuous drive to optimize the drug-to-antibody ratio (DAR). Branched or multi-arm PEG linkers are being investigated as a means to attach a higher number of drug molecules to a single antibody without compromising its stability or efficacy. adcreview.combroadpharm.com Monodisperse PEG linkers, like the PEG5 in Cbz-N-amido-PEG5-acid, are crucial in this context as they ensure a uniform product, which is a key regulatory consideration. labinsights.nl

The field of PROTACs is also a major driver for innovation in linker technology. The length and flexibility of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting element are critical for the formation of a productive ternary complex and subsequent protein degradation. The defined structure of Cbz-N-amido-PEG5-acid offers a level of precision that is highly desirable in the rational design of new PROTACs.

Furthermore, there is a growing emphasis on the development of "cleavable" PEGylation strategies to overcome the "PEG dilemma". nih.gov While PEGylation can improve a drug's pharmacokinetic profile, the permanent attachment of a large PEG chain can sometimes hinder its interaction with its target. Linkers that can be cleaved under specific physiological conditions would allow the drug to be released from its PEG carrier at the site of action, potentially enhancing its therapeutic efficacy. nih.gov As our understanding of the complex interplay between linkers, payloads, and biological targets deepens, we can expect to see the emergence of next-generation Cbz-protected PEG linkers with tailored properties for a wide range of therapeutic and research applications. chempep.comacs.orgamericanpharmaceuticalreview.com

Data Tables

Table 1: Chemical Properties of Cbz-N-amido-PEG5-acid

| Property | Value | Source |

| Molecular Formula | C21H33NO9 | broadpharm.com |

| Molecular Weight | 443.49 g/mol | broadpharm.com |

| CAS Number | 1347750-74-6 | broadpharm.com |

| Appearance | Not specified | |

| Purity | Typically ≥95% | biochempeg.com |

| Solubility | Soluble in water and common organic solvents | axispharm.comaxispharm.com |

| Storage | Recommended at -20°C for long-term storage | axispharm.com |

Table 2: Functional Groups of Cbz-N-amido-PEG5-acid

| Functional Group | Description | Reactivity | Source |

| Cbz-protected amine | An amine group protected by a Carboxybenzyl (Cbz) group. | The Cbz group can be removed under acidic conditions or through catalytic hydrogenation to reveal the free amine. | broadpharm.comaxispharm.com |

| Carboxylic acid | A terminal carboxyl group (-COOH). | Can be activated (e.g., with EDC, DCC) to react with primary amines to form a stable amide bond. | broadpharm.comaxispharm.com |

| PEG5 spacer | A five-unit polyethylene glycol chain. | Imparts hydrophilicity and provides a flexible spacer between the two terminal functional groups. | myskinrecipes.compsyclopeptide.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNKBFYOBNNSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cbz N Amido Peg5 Acid

Advanced Synthesis Strategies for Cbz-N-amido-PEG5-acid

The creation of Cbz-N-amido-PEG5-acid is a deliberate, multi-step process that demands careful control to install its key functional components. The general approach encompasses the extension of the PEG backbone, the addition of the Cbz-protected amine, and the final incorporation of the carboxylic acid group.

Synthetic Routes for the PEG5 Backbone Elongation

The formation of the pentaethylene glycol (PEG5) core is the initial and crucial phase. A prevalent method for this is the Williamson ether synthesis, which allows for the stepwise extension of a polyethylene (B3416737) glycol chain. This typically involves reacting a PEG alcohol with a halogenated PEG derivative in the presence of a base. To achieve a PEG5 chain, one might couple two shorter PEG units or add ethylene (B1197577) glycol units sequentially. The selection of appropriate protecting groups for the ends of the PEG chain is vital to prevent unwanted reactions and to enable the later introduction of the amine and carboxylic acid. mdpi.com

Introduction of the Cbz-Protected Amine Moiety

Following the synthesis of the PEG5 backbone with suitable end-group functionalities, the Cbz-protected amine is introduced. A common strategy involves converting a terminal hydroxyl group on the PEG chain into a good leaving group, such as a tosylate or mesylate. This activated site then reacts with an ammonia (B1221849) source or a primary amine, and the resulting amine is subsequently protected using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. An alternative approach uses a pre-functionalized Cbz-protected amino alcohol as a building block in the initial PEG elongation. The Cbz group serves as a durable protecting group that withstands various reaction conditions but can be selectively removed via catalytic hydrogenation to reveal a primary amine for further conjugation.

Incorporation of the Terminal Carboxylic Acid Functionality

The concluding step in synthesizing Cbz-N-amido-PEG5-acid is the introduction of the terminal carboxylic acid. This is most often accomplished by oxidizing a primary alcohol at the other end of the PEG5 chain. A variety of oxidizing agents can be utilized for this transformation. Careful selection of the oxidant is crucial to prevent cleavage of the PEG chain or premature removal of the Cbz protecting group. Another synthetic route involves converting a terminal halide on the PEG chain to a nitrile by reaction with a cyanide salt, which is then hydrolyzed to the carboxylic acid.

Chemoselective Functionalization Techniques Utilizing Cbz-N-amido-PEG5-acid

The dual functionality of Cbz-N-amido-PEG5-acid makes it a valuable tool for linking different molecules in bioconjugation. The terminal carboxylic acid can be selectively activated to react with primary amines, forming stable amide bonds.

Amide Coupling Reactions with Primary Amines using Activating Agents (e.g., EDC, HATU, DCC)

The formation of an amide bond between the carboxylic acid of Cbz-N-amido-PEG5-acid and a primary amine is central to its application and requires an activating agent. cd-bioparticles.netmedkoo.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly effective aminium-based coupling agent. broadpharm.com It converts the carboxylic acid into an activated ester that reacts swiftly with primary amines. broadpharm.com HATU is favored for its high efficiency, rapid reaction times, and its ability to suppress racemization, particularly with sensitive substrates.

N,N'-Dicyclohexylcarbodiimide (DCC) is another widely used carbodiimide (B86325) coupling agent. thermofisher.comnih.gov It functions similarly to EDC by activating the carboxylic acid. nih.govacs.org However, a significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to separate from the desired product. thermofisher.com

| Activating Agent | Common Additive(s) | Key Characteristics | Byproduct Type |

| EDC | NHS, HOBt | Water-soluble, efficient | Water-soluble urea |

| HATU | Base (e.g., DIPEA) | High efficiency, fast, low racemization | Tetramethylurea |

| DCC | NHS, HOBt | Cost-effective, efficient | Insoluble dicyclohexylurea |

Strategies for Carboxylic Acid Activation (e.g., NHS ester, PFP ester, TFP ester, acid chloride formation)

To streamline the coupling process, the carboxylic acid of Cbz-N-amido-PEG5-acid can be pre-activated by converting it into a more reactive form. These activated intermediates can often be isolated and stored.

N-Hydroxysuccinimide (NHS) esters are extensively used in bioconjugation. creativepegworks.combiochempeg.com They are synthesized by reacting the carboxylic acid with NHS in the presence of a coupling agent like DCC or EDC. rsc.orgnih.gov NHS esters exhibit good stability and react efficiently with primary amines under physiological pH conditions to yield stable amide linkages. rsc.orgaxispharm.com

Pentafluorophenyl (PFP) esters are more reactive than their NHS counterparts and are particularly useful for coupling with less reactive amines. nih.gov They are prepared by reacting the carboxylic acid with pentafluorophenol (B44920) and a coupling agent. nih.gov

2,3,5,6-Tetrafluorophenyl (TFP) esters provide a reactivity that is intermediate between NHS and PFP esters, offering a good balance of reactivity and stability for various applications.

Acid chlorides , formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), are highly reactive. However, their high reactivity is coupled with low stability in aqueous environments and a propensity for non-specific reactions with other nucleophiles, which can limit their use in bioconjugation.

| Activated Ester | Reagents for Formation | General Reactivity | General Stability |

| NHS ester | NHS, DCC/EDC | Moderate | Good |

| PFP ester | Pentafluorophenol, DCC | High | Moderate |

| TFP ester | Tetrafluorophenol, DCC | High | Moderate |

| Acid Chloride | SOCl2, (COCl)2 | Very High | Low (in aqueous media) |

Deprotection Chemistry of the Cbz Group

The Cbz group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its removal is a critical step in many synthetic pathways involving Cbz-N-amido-PEG5-acid.

The Cbz group can be cleaved under strong acidic conditions. total-synthesis.comfiveable.me A common method involves the use of hydrogen bromide (HBr) in acetic acid. siat.ac.cnnih.gov The mechanism proceeds via protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon. This results in the formation of an unstable carbamic acid, which readily decarboxylates to release the free amine, carbon dioxide, and benzyl bromide. total-synthesis.com

Alternatively, trifluoroacetic acid (TFA) can be employed for the deprotection of Cbz groups, although it is generally considered a harsher condition. nih.govmasterorganicchemistry.com The choice of acidic reagent and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

A newer, milder method for Cbz deprotection involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org This method offers good functional group tolerance and avoids the use of hazardous reagents. acs.org

Table 1: Common Acidic Reagents for Cbz Deprotection

| Reagent | Typical Conditions | Mechanism Highlights |

| HBr in Acetic Acid | 33% HBr in AcOH, room temperature | Protonation of carbamate, SN2 attack by Br⁻ on benzyl carbon, decarboxylation. total-synthesis.comsiat.ac.cn |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like CH₂Cl₂, room temperature | Strong acid protonates the carbamate leading to cleavage. masterorganicchemistry.com |

| Aluminum Chloride in HFIP | AlCl₃, HFIP, room temperature | Lewis acid-assisted cleavage. acs.org |

In complex molecules containing multiple protecting groups, selective deprotection is crucial. The Cbz group offers good orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). numberanalytics.commasterorganicchemistry.comorganic-chemistry.org

Cbz vs. Boc: The Boc group is readily cleaved by moderate acids like TFA, while the Cbz group is generally stable under these conditions. masterorganicchemistry.comorganic-chemistry.org This allows for the selective removal of a Boc group in the presence of a Cbz group. Conversely, the Cbz group can be removed by hydrogenolysis, a method to which the Boc group is inert. masterorganicchemistry.com

Cbz vs. Fmoc: The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF, whereas the Cbz group is stable to base. fiveable.memasterorganicchemistry.com This allows for the selective deprotection of an Fmoc-protected amine without affecting a Cbz-protected one.

Cbz vs. Benzyl ethers (Bn): While both Cbz and benzyl ethers can be cleaved by hydrogenolysis, the Cbz group is generally more susceptible. organic-chemistry.org Selective deprotection can sometimes be achieved by careful selection of catalyst and reaction conditions. organic-chemistry.org However, for complete orthogonality, alternative deprotection methods for the Cbz group, such as acidic cleavage, might be necessary if a benzyl ether needs to be retained. acs.org

The ability to selectively deprotect the Cbz group in the presence of other protecting groups is a key advantage in the multi-step synthesis of complex molecules. numberanalytics.comnumberanalytics.com

Table 2: Orthogonal Deprotection Strategies

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for Group 1 (Group 2 Stable) |

| Cbz | Boc | Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com |

| Boc | Cbz | Acid (e.g., TFA) masterorganicchemistry.com |

| Fmoc | Cbz | Base (e.g., Piperidine in DMF) masterorganicchemistry.com |

| Cbz | Fmoc | Hydrogenolysis or strong acid fiveable.me |

Acidic Deprotection Conditions and Mechanism

Derivatization of Cbz-N-amido-PEG5-acid for Specialized Applications

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid serves as a handle for further chemical modifications, enabling the synthesis of a variety of functional derivatives. broadpharm.comcd-bioparticles.net

The carboxylic acid can be esterified with various alcohols under acidic conditions or using coupling agents. venus-goa.com Polyethylene glycol (PEG) esters are widely used as emulsifiers and in cosmetic formulations. venus-goa.comchempri.com The esterification of PEG carboxylic acids can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com The reaction kinetics of esterification in PEG can be influenced by factors such as the molecular weight of the PEG and the steric hindrance of the carboxylic acid. tandfonline.comnih.gov

For efficient bioconjugation to primary amines on proteins or other biomolecules, the carboxylic acid of Cbz-N-amido-PEG5-acid can be converted into an activated ester. biochempeg.comfishersci.pt N-hydroxysuccinimide (NHS) esters are commonly used for this purpose. biochempeg.comavantorsciences.comavantorsciences.com The reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as EDC or DCC, yields the corresponding NHS ester. dcchemicals.comcd-bioparticles.net These activated esters react with primary amines at physiological to slightly alkaline pH (7-9) to form stable amide bonds. fishersci.ptavantorsciences.com

To create derivatives that can react with other functional groups, such as thiols, the carboxylic acid can be further modified. For instance, the carboxylic acid can be coupled to a molecule containing a maleimide (B117702) group to generate a thiol-reactive derivative. nanocs.netrapp-polymere.com Maleimides react specifically with thiol groups at a pH range of 6.5-7.5 to form stable thioether bonds. nanocs.netcreativepegworks.com This allows for the site-specific conjugation of Cbz-N-amido-PEG5-acid to cysteine residues in proteins or other thiol-containing molecules. rapp-polymere.comcreativepegworks.com

Other functional variants can be synthesized by coupling the carboxylic acid to molecules containing other reactive groups, such as alkynes or azides for click chemistry applications, or hydroxyl groups. jenkemusa.com

Applications of Cbz N Amido Peg5 Acid in Bioconjugation and Bioengineering

Role in Protein and Peptide PEGylation

PEGylation, the process of covalently attaching PEG chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. creativepegworks.com Cbz-N-amido-PEG5-acid serves as a valuable tool in this process.

Covalent Attachment Strategies for Therapeutic Proteins

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be activated to react with primary amine groups present on the surface of therapeutic proteins, such as the side chains of lysine (B10760008) residues and the N-terminus. broadpharm.comcd-bioparticles.netissuu.com This reaction, typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), results in the formation of a stable amide bond, covalently linking the PEG spacer to the protein. cd-bioparticles.net The Cbz-protected amine on the other end of the linker remains available for subsequent modifications after deprotection. broadpharm.com This strategy allows for a controlled, stepwise approach to protein modification.

The covalent attachment of PEG chains, including those derived from Cbz-N-amido-PEG5-acid, can significantly enhance the therapeutic profile of proteins. creativepegworks.com PEGylation increases the hydrodynamic size of the protein, which can lead to reduced renal clearance and a prolonged circulation half-life. creativepegworks.comissuu.com

Conjugation to Peptides and Oligonucleotides for Enhanced Stability and Bioactivity

Similar to proteins, peptides and oligonucleotides often face challenges such as poor stability and rapid degradation in vivo. creative-peptides.comnih.gov Covalent conjugation with molecules like Cbz-N-amido-PEG5-acid can address these limitations. creative-peptides.com The process involves forming a covalent bond between the peptide or oligonucleotide and the PEG linker. creative-peptides.com For peptides, this is often achieved by reacting the carboxylic acid of the linker with amine groups on the peptide. mdpi.com In the case of oligonucleotides, modified bases or termini with reactive functional groups can be used for conjugation. acs.org

This conjugation can enhance the stability of peptides against enzymatic degradation and improve the cellular uptake and bioavailability of both peptides and oligonucleotides. creative-peptides.comnih.govmdpi.com The improved pharmacokinetic and pharmacodynamic properties can lead to enhanced therapeutic efficacy. nih.gov

Impact on Immunogenicity and Protease Resistance of Bioconjugates

A significant advantage of PEGylation is its ability to reduce the immunogenicity of therapeutic proteins and peptides. creativepegworks.comissuu.com The attached PEG chains can shield antigenic epitopes on the biomolecule, preventing its recognition by the immune system. creativepegworks.com This "stealth" effect can minimize immune responses and allow for repeated administration of the therapeutic.

Furthermore, the steric hindrance provided by the PEG chains can protect the protein or peptide from degradation by proteolytic enzymes. creativepegworks.com This increased resistance to proteolysis contributes to a longer circulating half-life and sustained biological activity. creativepegworks.com

Utility in Antibody-Drug Conjugate (ADC) Design and Synthesis

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug. fujifilm.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, potency, and safety. fujifilm.com Cbz-N-amido-PEG5-acid and similar PEG-containing linkers are valuable in the design and synthesis of ADCs. axispharm.compurepeg.com

Linker Design Considerations for ADCs

The design of the linker is crucial for the success of an ADC. fujifilm.com An ideal linker should be stable in circulation to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. fujifilm.com However, upon reaching the target cancer cell, the linker should be efficiently cleaved to release the drug. fujifilm.com Cbz-N-amido-PEG5-acid can be incorporated into more complex linker systems for ADCs. The PEG component can improve the solubility and pharmacokinetic properties of the entire ADC. psyclopeptide.com The dual functionality of Cbz-N-amido-PEG5-acid allows for its integration into both non-cleavable and cleavable linker designs.

Site-Specific Conjugation Methodologies

Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the efficacy and safety of the ADC. Site-specific conjugation methodologies aim to produce homogeneous ADCs with a defined DAR and specific conjugation sites. escholarship.orgnih.gov

Cbz-N-amido-PEG5-acid can be utilized in these advanced strategies. For instance, after deprotection of the Cbz group to reveal the primary amine, this amine can be further modified to introduce a reactive handle for site-specific conjugation. broadpharm.com This could involve reaction with a bifunctional reagent to introduce a maleimide (B117702) group for conjugation to engineered cysteine residues on the antibody, or an azide (B81097) or alkyne for click chemistry-based approaches. nih.gov These methods allow for precise control over the location and number of drug molecules attached to the antibody, leading to more consistent and potentially more effective ADCs. nih.gov

Interactive Data Table: Properties of Cbz-N-amido-PEG5-acid

| Property | Value | Source |

| Molecular Formula | C21H33NO9 | broadpharm.com |

| Molecular Weight | 443.5 g/mol | broadpharm.com |

| Purity | ≥98% | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

| Reactive Groups | Carboxylic Acid, Cbz-protected Amine | broadpharm.comcd-bioparticles.net |

Integration into Prodrug Synthesis and Formulation

Cbz-N-amido-PEG5-acid is frequently employed in the design and synthesis of prodrugs. myskinrecipes.com A prodrug is an inactive or less active medication that is metabolized into its active form within the body. The use of linkers like Cbz-N-amido-PEG5-acid is central to creating prodrugs with enhanced characteristics. The hydrophilic PEG spacer can increase the solubility of hydrophobic drugs in aqueous media. cd-bioparticles.netbroadpharm.comdcchemicals.com Its core function is to covalently link a therapeutic agent to another moiety, which can be cleaved under specific physiological conditions to release the active drug.

PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs, is a well-established strategy for improving pharmacokinetic profiles. psyclopeptide.comissuu.com The integration of the Cbz-N-amido-PEG5-acid linker imparts these benefits to the conjugated therapeutic agent. myskinrecipes.comaxispharm.comaxispharm.com

The primary advantages conferred by the PEG5 chain include:

Enhanced Solubility : The inherent hydrophilicity of the PEG spacer improves the water solubility of poorly soluble drug candidates, which is a common challenge in drug formulation. cd-bioparticles.netbroadpharm.comissuu.com

Reduced Immunogenicity : For biologic drugs like proteins and peptides, the PEG chain can shield the molecule from the host's immune system, reducing the risk of an immune response. psyclopeptide.comissuu.com

These modifications collectively enhance the stability and circulation time of the drug, leading to more favorable pharmacokinetic properties.

The chemical structure of Cbz-N-amido-PEG5-acid offers built-in functionalities for controlled drug release. The linker forms a stable connection between the drug and a carrier molecule, which is designed to remain intact until it reaches the target site.

The key reactive groups of the linker facilitate this role:

Amide Bond Formation : The terminal carboxylic acid group can be activated to react with primary amines on a drug or carrier molecule, forming a stable amide bond. broadpharm.comdcchemicals.com

Cbz Group Cleavage : The carboxybenzyl (Cbz) group protecting the amine is stable under many reaction conditions but can be removed under specific chemical environments, such as acidic conditions or through catalytic hydrogenation. cd-bioparticles.netbroadpharm.comdcchemicals.com This allows the now-free amine to be used for a secondary conjugation step or can be part of a release strategy where cleavage occurs in the acidic microenvironment of a tumor or within a cell's lysosome.

| Functional Group | Reactivity | Role in Conjugation |

| Terminal Carboxylic Acid | Reacts with primary amines (in the presence of activators like EDC, HATU) to form a stable amide bond. cd-bioparticles.netbroadpharm.com | Covalently attaches the linker to a drug molecule, carrier, or surface containing an amine group. |

| Cbz-Protected Amine | The Cbz group is a protecting group that can be removed under specific, often mildly acidic, conditions to reveal a primary amine. cd-bioparticles.netbroadpharm.comdcchemicals.com | Allows for sequential conjugation. After deprotection, the free amine becomes a reactive site for attaching a second molecule, such as a targeting ligand. |

Improving Pharmacokinetic Profiles through PEGylation

Application in the Development of Targeted Therapies

Cbz-N-amido-PEG5-acid serves as a critical component in the development of targeted therapies, such as antibody-drug conjugates (ADCs). myskinrecipes.comaxispharm.com In this context, the linker tethers a potent cytotoxic drug to a monoclonal antibody that is specific for a surface antigen on cancer cells. This approach aims to deliver the drug directly to the target cells, increasing efficacy while minimizing systemic toxicity.

The heterobifunctional nature of Cbz-N-amido-PEG5-acid is ideal for attaching therapeutic payloads to specific targeting ligands or carriers. myskinrecipes.com The process typically involves a two-step reaction. First, the carboxylic acid end of the linker is reacted with the drug molecule. In the second step, the Cbz protecting group on the other end is removed, and the newly exposed amine is used to attach the entire drug-linker construct to the targeting moiety, such as an antibody or a nanoparticle. cd-bioparticles.netbroadpharm.comdcchemicals.com This precise, stepwise conjugation ensures that the drug and the targeting ligand are correctly oriented and connected.

Engineering of Biomaterials and Nanostructures

The principles of PEGylation are also applied to the field of biomaterials and nanotechnology. Modifying surfaces with PEG chains, a process often called surface functionalization, is a key strategy for improving the biological performance of materials.

When used in nanotechnology, Cbz-N-amido-PEG5-acid can be attached to the surface of nanoparticles to improve their biocompatibility and utility in diagnostic and therapeutic applications. Coating nanoparticles with PEG creates a hydrophilic, neutral layer that can prevent the adsorption of proteins from the bloodstream (a process called opsonization). This "stealth" coating helps the nanoparticles evade recognition and clearance by the immune system, prolonging their circulation time and increasing the probability of reaching their intended target. researchgate.net

Research on poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG) copolymers for creating DNA-nanoparticles demonstrates the effectiveness of PEGylation in this context. Studies have shown that nanoparticles functionalized with PEG exhibit enhanced stability and biocompatibility. researchgate.net

| Parameter | Finding from PLL-g-PEG-DNA Nanoparticle Research | Reference |

| Biocompatibility | Nanoparticles grafted with 4-5% PEG moieties showed high transfection efficiency in COS-7 cells without a significant reduction in cell viability. | researchgate.net |

| Size & Morphology | The resulting nanoparticles were spherical with a diameter of approximately 100 nm. | researchgate.net |

| Stability | The PEGylated nanoparticles did not aggregate over a two-week period and protected the encapsulated plasmid DNA from degradation by serum components and DNase I. | researchgate.net |

This surface modification is crucial for developing effective drug delivery systems and advanced diagnostic tools, such as biosensors, where preventing non-specific binding is essential for accurate detection.

Formation of Hydrogel-Based Formulations

Cbz-N-amido-PEG5-acid is a molecule whose chemical architecture lends itself to the synthesis of hydrogels for biomedical applications. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, making them highly biocompatible. The formation of these networks relies on cross-linking reactions between polymer chains.

The structure of Cbz-N-amido-PEG5-acid features two key functional groups at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer: a terminal carboxylic acid (-COOH) and a carboxybenzyl-protected amine (Cbz-NH-). The terminal carboxylic acid can readily react with primary amine groups on other molecules to form stable amide bonds, a reaction often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.netdcchemicals.com Conversely, the Cbz protecting group on the amine can be removed under acidic conditions to yield a free primary amine. cd-bioparticles.netbroadpharm.com

This dual functionality allows Cbz-N-amido-PEG5-acid to act as a cross-linking agent. For instance, it can be used to connect polymer chains that possess amine or carboxylic acid functionalities. The hydrophilic PEG5 spacer is particularly advantageous, as it enhances the water solubility of the resulting structure and imparts flexibility and biocompatibility to the hydrogel matrix. cd-bioparticles.net

Table 1: Reactive Moieties of Cbz-N-amido-PEG5-acid for Hydrogel Formation

| Functional Group | Reactive Partner | Bond Formed |

| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide |

| Amine (-NH2) (after Cbz deprotection) | Carboxylic Acid (-COOH) | Amide |

Role in DNA-Nanoparticle Condensates

The delivery of genetic material such as plasmid DNA for therapeutic purposes often requires a vector to condense the negatively charged DNA and protect it from degradation. Cbz-N-amido-PEG5-acid serves as a critical building block in the creation of non-viral vectors, specifically in the formation of DNA-nanoparticle condensates.

Research into gene delivery systems has shown that grafting PEG chains onto cationic polymers like poly-L-lysine (PLL) results in stable, biocompatible nanoparticles capable of condensing DNA. researchgate.net These PEGylated polymers form a protective "stealth" layer around the DNA, shielding it and increasing its circulation time. researchgate.netissuu.com

Cbz-N-amido-PEG5-acid is ideally suited for this grafting process. Its terminal carboxylic acid group can be activated to react with the primary amine side chains of poly-L-lysine, covalently attaching the PEG linker to the polymer backbone. axispharm.com The key attributes that Cbz-N-amido-PEG5-acid brings to these condensates are:

Stabilization : The hydrophilic PEG chains prevent the aggregation of the nanoparticles and stabilize them in aqueous solution. researchgate.net

Biocompatibility : The PEG shield reduces the cytotoxicity often associated with cationic polymers and minimizes unwanted interactions with blood components. researchgate.netissuu.com

Structural Integrity : Studies on PLL-g-PEG-DNA condensates show the formation of stable, spherical nanoparticles. For example, nanoparticles formed with PLL grafted with 5% of 5 kDa PEG moieties (PLL₂₀-g₅-PEG₅) demonstrated efficient DNA condensation and transfection in cell lines. researchgate.net

The defined length of the PEG5 linker allows for precise control over the spacing and density of the protective PEG shield on the nanoparticle surface. axispharm.com

Table 2: Research Findings on PEGylated DNA-Nanoparticle Condensates

| Parameter | Finding | Reference |

| Condensate Stability | PEGylated PLL polymers form stable complexes with plasmid DNA over a range of N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). | researchgate.net |

| Particle Size | The hydrodynamic diameter of PLL₂₀-g₅-PEG₅-DNA condensates remains stable over time, for instance, when formed at an N/P ratio of 3.125. | researchgate.net |

| Cell Viability | Transfection with nanoparticles made from PLL grafted with 5 kDa PEG chains showed high cell viability (around 100%) in COS-7 cells at various N/P ratios. | researchgate.net |

| Transfection Efficiency | PLL₂₀-g₅-PEG₅-DNA nanoparticles achieved transfection efficiencies of up to 40% in COS-7 cells. | researchgate.net |

Utilization in Chemical Probe Synthesis

Cbz-N-amido-PEG5-acid is a valuable heterobifunctional linker for the synthesis of custom chemical probes used in biomedical research. axispharm.com Chemical probes are molecules used to study and visualize biological processes, and they typically consist of a targeting moiety connected to a reporter group (e.g., a fluorescent dye) via a linker.

The unique structure of Cbz-N-amido-PEG5-acid allows for a sequential and controlled conjugation strategy:

First Conjugation : The terminal carboxylic acid can be activated to form a stable amide bond with an amine-containing molecule. broadpharm.com This could be a reporter molecule like a fluorescent dye, a quencher, or a biotin (B1667282) tag for affinity purification.

Deprotection : The Cbz group protecting the amine at the other end of the PEG spacer can be selectively removed under acidic conditions to expose a free primary amine. cd-bioparticles.net

Second Conjugation : This newly available amine can then be reacted with a second molecule, such as a targeting ligand (e.g., a peptide or small molecule that binds to a specific receptor) or another biomolecule. medchemexpress.com

The integrated PEG5 spacer plays a crucial role by increasing the aqueous solubility of the final probe and providing spatial separation between the targeting and reporter moieties, which helps to avoid steric hindrance and preserve the function of each component. cd-bioparticles.netissuu.com

Contributions to Ligand and Polypeptide Synthesis Support

In the fields of medicinal chemistry and drug discovery, Cbz-N-amido-PEG5-acid serves as a versatile support molecule for the synthesis of complex ligands and modified polypeptides. biochempeg.com

Ligand Synthesis: The compound is used as a linker to conjugate different molecular fragments, a common strategy in the development of new therapeutic agents like Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). glycomindsynth.com In this context, the linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The carboxylic acid can be coupled to one part of the final molecule, and the Cbz-protected amine, after deprotection, can be coupled to the other. dcchemicals.com The inclusion of the PEG5 spacer can improve the pharmacokinetic properties of the resulting ligand by enhancing its solubility and stability. issuu.com

Polypeptide Synthesis: Cbz-N-amido-PEG5-acid can be incorporated into peptides to create PEGylated polypeptides with enhanced therapeutic properties. broadpharm.com PEGylation can increase a peptide's half-life in the bloodstream by reducing renal clearance and protecting it from enzymatic degradation. issuu.com The compound can be coupled to a peptide chain via its carboxylic acid reacting with a free amine on the peptide (such as the N-terminus or the side chain of a lysine residue). The reaction is typically mediated by peptide coupling reagents like HATU. broadpharm.commedchemexpress.com The Cbz-protected amine at the other end can then be deprotected to allow for further elongation of the peptide chain or for the attachment of another molecule, providing a site for specific modification. broadpharm.com

Advanced Research Domains and Methodological Considerations

Structural and Conformational Analysis of Cbz-N-amido-PEG5-acid Conjugates

The three-dimensional structure and conformational dynamics of bioconjugates containing Cbz-N-amido-PEG5-acid are fundamental to their biological function and behavior in vivo.

Impact of PEG Chain Length on Conjugate Architecture and Function

Specifically, the five ethylene (B1197577) glycol units in Cbz-N-amido-PEG5-acid provide a defined and flexible spacer. This specific length can be crucial for applications where a precise distance between the conjugated payload and its target is necessary to maintain or enhance biological activity. mdpi.com The flexibility of the PEG chain allows for a range of motion, which can prevent undesirable interactions between the conjugate and its target. chempep.com However, longer PEG chains can sometimes become entangled, potentially hindering the accessibility of the conjugated ligand. ub.edunih.gov Studies have shown that optimizing PEG chain length is crucial, as both excessively short and long spacers can lead to reduced efficacy. rsc.orgmdpi.com For instance, research on bombesin-based radiolabeled antagonists showed that varying the length of a mini-PEG spacer (from 2 to 6 units) had a surprisingly minor impact on biodistribution, suggesting that for some molecules, the optimal length can be based on synthetic convenience rather than biological outcome alone. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Conjugates

A comprehensive suite of analytical techniques is essential for the detailed characterization of conjugates formed with Cbz-N-amido-PEG5-acid, ensuring structural integrity and purity. tandfonline.comresearchgate.net

Advanced Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the covalent structure of the conjugate, including the successful formation of the amide bond. frontiersin.org Advanced techniques like solid-state NMR can be employed for the structural characterization of large PEGylated proteins. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for determining the precise molecular weight of the conjugate and assessing its heterogeneity. tandfonline.com Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used. nih.govresearchgate.net Combining liquid chromatography with high-resolution mass spectrometry (LC-MS) allows for the simultaneous quantification of the PEGylated drug, the free drug, and any released PEG in biological samples. nih.gov

Advanced Chromatographic Methods:

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size and is crucial for analyzing the size variants of a conjugate, including aggregates and fragments. chromatographyonline.com It is often used to monitor the progress of a PEGylation reaction. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying PEGylated molecules and assessing their purity based on hydrophobicity. labrulez.com The retention time in RP-HPLC can be influenced by the length of the PEG chain. nih.govresearchgate.net

Ion-Exchange Chromatography (IEX-HPLC): This method separates molecules based on charge and is used to quantify charge-related impurities and modifications in bioconjugates.

| Analytical Technique | Primary Application in Conjugate Characterization | Key Insights Provided |

| NMR Spectroscopy | Structural Verification | Confirms covalent bond formation and overall molecular structure. frontiersin.org |

| Mass Spectrometry (MS) | Molecular Weight & Purity | Determines exact mass, degree of PEGylation, and identifies impurities. tandfonline.comnih.gov |

| Size-Exclusion Chromatography (SEC) | Size Heterogeneity Analysis | Quantifies aggregates, fragments, and determines hydrodynamic radius. chromatographyonline.com |

| Reversed-Phase HPLC (RP-HPLC) | Purity and Separation | Separates conjugate from reactants based on hydrophobicity. nih.govlabrulez.com |

| Ion-Exchange Chromatography (IEX-HPLC) | Charge Heterogeneity Analysis | Detects and quantifies charge-based variants and impurities. |

Investigation of Bioconjugate Stability and Degradation Pathways

The stability of the Cbz-N-amido-PEG5-acid linker within a bioconjugate is paramount, as it dictates the molecule's shelf-life and its behavior in biological systems.

Enzymatic and Chemical Stability of Amide Bonds

The amide bond is a cornerstone of many bioconjugation strategies due to its inherent stability. rsc.org It is generally resistant to hydrolysis across a wide range of pH values. nih.gov In the context of bioconjugates, this stability ensures that the payload remains attached to its carrier molecule during circulation in the bloodstream. nih.gov The half-life of some amide-based linkers in circulation has been reported to be around 7 days, a significant improvement over earlier linker technologies. nih.govacs.org

However, amide bonds can be cleaved by specific enzymes, such as proteases. nih.gov The susceptibility to enzymatic cleavage is highly dependent on the local chemical environment and the specific enzyme. rsc.orgbiochempeg.com For instance, certain dipeptide sequences, like valine-citrulline, are designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in tumor cells. biochempeg.com Lipases are another class of enzymes that can catalyze amide bond formation and, conversely, could play a role in their degradation. mdpi.comrsc.org The steric hindrance provided by the PEG chain and the Cbz group in the Cbz-N-amido-PEG5-acid linker can offer protection against enzymatic degradation. acs.org

Evaluation of Cbz-N-amido-PEG5-acid Linker Cleavage in Biological Systems

Assessing the stability of a bioconjugate in a biologically relevant setting is critical. This is typically done through in vitro incubation studies using plasma, serum, or specific enzymes. nih.gov The rate of degradation and the identity of the resulting fragments are monitored over time, often using LC-MS to separate and quantify the intact conjugate and its metabolites. nih.gov

The cleavage of the PEG chain itself is also a possibility through mechanisms like oxidation. uzh.ch Understanding these degradation pathways is essential for accurately interpreting pharmacokinetic and pharmacodynamic data. For antibody-drug conjugates (ADCs), ideal linkers are stable in circulation but are efficiently cleaved within the target cell to release the cytotoxic payload. nih.gov Some advanced linker strategies even incorporate cleavable elements that leave behind a specific "reporter" amino acid upon cleavage, simplifying the analytical process of identifying conjugation sites. acs.org

Quantitative Analysis of Conjugation Efficiency and Purity in Research Settings

Rigorous quantitative analysis is necessary to ensure the quality and consistency of bioconjugates prepared using Cbz-N-amido-PEG5-acid. This involves measuring the efficiency of the conjugation reaction and the purity of the final product.

The efficiency of conjugation, or the degree of PEGylation, can be determined using various techniques. frontiersin.org Chromatographic methods like HPLC are commonly used to quantify the amount of unreacted starting material versus the amount of the desired conjugate formed. nih.gov Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used if the conjugated molecule has a distinct absorbance profile.

Purity is a critical quality attribute, and ensuring high purity is essential for the safety and efficacy of therapeutic bioconjugates. A combination of analytical methods is typically employed to provide a comprehensive purity profile. researchgate.net SEC is used to assess size heterogeneity (e.g., aggregation), while RP-HPLC and IEX-HPLC are used to detect and quantify process-related impurities and degradation products. chromatographyonline.com Mass spectrometry provides orthogonal confirmation of purity by verifying the mass of the main component and identifying any low-level impurities. rsc.org

| Analysis Parameter | Common Analytical Methods | Purpose of Analysis |

| Conjugation Efficiency | HPLC, SDS-PAGE | To quantify the extent of the reaction and determine the degree of PEGylation. nih.govresearchgate.net |

| Purity (Product-related) | SEC, RP-HPLC, IEX-HPLC | To identify and quantify aggregates, fragments, and other variants of the conjugate. |

| Purity (Process-related) | HPLC, MS | To detect and quantify residual starting materials, reagents, and side-products. rsc.org |

| Structural Integrity | MS, NMR | To confirm the correct molecular weight and covalent structure of the final conjugate. tandfonline.comfrontiersin.org |

This multi-pronged analytical approach is fundamental for the development of well-characterized and reproducible bioconjugates for research and therapeutic applications. acs.org

Mass Spectrometry for Structural Confirmation

Computational Modeling and Simulations of Cbz-N-amido-PEG5-acid Interactions

Computational tools are increasingly used to complement experimental findings by providing atomic-level insights into how PEG linkers like Cbz-N-amido-PEG5-acid influence the behavior of bioconjugates. nih.govmdpi.com

Predictive modeling offers a powerful approach to streamline the development of bioconjugates by forecasting the outcome of PEGylation reactions. acs.org Structure-dependent reactivity models can be developed to predict which sites on a target protein are most likely to react with the carboxylic acid terminus of the Cbz-N-amido-PEG5-acid linker. mdpi.com These models consider factors such as the accessibility of reactive amino acid residues (e.g., lysines) on the protein surface and the shielding effect of the PEG chain itself. mdpi.comresearchgate.net

By simulating the PEGylation process, these models can estimate the distribution of different conjugated species ("PEGmers") and help optimize reaction conditions to favor a desired product. acs.org Furthermore, artificial intelligence and machine learning models are being integrated to design novel linkers with optimal properties, such as enhanced stability or specific release mechanisms, by screening vast numbers of potential candidates in silico. frontiersin.org

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net For bioconjugates involving Cbz-N-amido-PEG5-acid, MD simulations provide crucial insights into how the attached linker affects the protein's structure, stability, and interactions with its environment. dntb.gov.ua

Simulations show that the flexible PEG chain can create a "shield" around the protein, which can increase its hydrodynamic volume and stability. nih.govnih.gov This shielding effect is a key mechanism by which PEGylation can protect a therapeutic protein from degradation and reduce its clearance rate from the body. nih.gov MD simulations can also explore how the PEG linker influences the conformation of the attached protein, its binding to target receptors, and its interaction with other biological components like lipid membranes. mdpi.comacs.org These atomic-scale insights help explain experimental observations and guide the rational design of more effective PEGylated therapeutics. researchgate.net

Ethical Considerations and Regulatory Aspects in Academic Research Excluding Dosage/administration

Responsible Conduct of Research in Chemical Synthesis and Bioconjugation

The responsible conduct of research (RCR) in fields like chemical synthesis and bioconjugation forms the ethical bedrock upon which scientific discovery is built. nih.gov For a compound such as Cbz-N-amido-PEG5-acid, which is synthesized for specific research applications, adherence to ethical principles is paramount from conception to publication. solubilityofthings.comacs.org

Core Ethical Principles:

Integrity and Honesty : Researchers have a fundamental obligation to report findings truthfully and to accurately represent their methods and data. solubilityofthings.com This includes the precise characterization of synthesized compounds like Cbz-N-amido-PEG5-acid, ensuring that its purity and structure are correctly identified and reported. Falsification or fabrication of data undermines the scientific process and the trust placed in researchers. solubilityofthings.comscisure.com

Objectivity : Researchers must strive to avoid bias in experimental design, data analysis, interpretation, and reporting. acs.org This is particularly relevant when a synthesized compound is a key component of a larger study, such as in the development of new therapeutic agents or diagnostic tools.

Accountability : Chemical practitioners are accountable for their work, including the proper use and disposal of chemicals. opcw.orgacs.org This responsibility extends to ensuring that research is conducted safely and that any potential risks are minimized. usc.edu

Openness and Collaboration : The sharing of research materials and data, once results are published, is a key aspect of scientific progress. solubilityofthings.comnih.gov This allows for the verification of results and fosters further innovation. However, this must be balanced with the need to protect intellectual property and confidential information.

Data Integrity and Management: The credibility of research involving Cbz-N-amido-PEG5-acid hinges on the integrity of the data generated. scisure.com Proper data management is essential and includes:

Systematic Documentation : Maintaining detailed and accurate laboratory notebooks and electronic records is crucial. This documentation should include all steps of the synthesis, purification, and characterization of the compound, as well as its use in subsequent experiments. clevelandclinic.orgnumberanalytics.com

Data Reproducibility : Research findings must be reproducible. scisure.comkaleidoscope.bio This requires clear and thorough documentation of all experimental procedures so that other researchers can replicate the work. clevelandclinic.org

Secure Storage and Retention : Research data should be stored securely and retained for a period that allows for scrutiny and verification by peers and regulatory bodies. clevelandclinic.orgnumberanalytics.com

The following table outlines key ethical responsibilities in the context of chemical synthesis and bioconjugation:

| Ethical Responsibility | Application in Research with Cbz-N-amido-PEG5-acid |

| Honesty in Reporting | Accurate reporting of the yield, purity, and analytical data (e.g., NMR, mass spectrometry) for the synthesized Cbz-N-amido-PEG5-acid. |

| Data Integrity | Ensuring all experimental data related to the compound's use in bioconjugation or other applications is accurately recorded and maintained. scisure.comkaleidoscope.bio |

| Safe Laboratory Practices | Adherence to all safety protocols for handling the reagents and solvents used in the synthesis and for the final compound itself. acs.orgusc.edu |

| Environmental Responsibility | Proper disposal of all chemical waste generated during the synthesis and use of the compound, in accordance with institutional and regulatory guidelines. purdue.edudartmouth.edunorthwestern.edu |

| Publication Ethics | Ensuring proper attribution of credit in publications and avoiding plagiarism. acs.org |

Guidelines for the Use of Research-Grade Chemical Compounds

The use of research-grade chemical compounds like Cbz-N-amido-PEG5-acid, which are not intended for human or veterinary use, is subject to specific guidelines to ensure safety, regulatory compliance, and the validity of research outcomes. nih.gov

Purity and Characterization: The purity of a research chemical is a critical factor that can significantly impact experimental results. atomscientific.com

Defining Purity : Research-grade chemicals are typically supplied with a specified level of purity, often 95% or higher for analytical research grades. atomscientific.comalliancechemical.com For certain applications, such as those in medicinal chemistry, a purity of at least 95% is often required for tested compounds. acs.org

Analytical Verification : Researchers should independently verify the identity and purity of key compounds, especially if they are synthesized in-house or if the experimental results are sensitive to impurities. acs.org Standard analytical techniques for this include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Impact of Impurities : Impurities can lead to inaccurate or irreproducible results, potentially confounding data interpretation. atomscientific.com For example, in a bioconjugation experiment, reactive impurities could lead to unintended side-reactions.

Regulatory Compliance and Safety: Academic research laboratories are subject to a variety of federal, state, and local regulations concerning the handling, storage, and disposal of chemicals. numberanalytics.comstanford.eduillinois.edu

Hazard Communication : Researchers must be informed about the potential hazards of the chemicals they work with. stanford.edu This is typically achieved through Safety Data Sheets (SDS) and proper labeling of all chemical containers. nih.gov

Waste Disposal : Hazardous waste generated from the synthesis and use of Cbz-N-amido-PEG5-acid must be managed and disposed of according to strict regulations, such as those set by the Environmental Protection Agency (EPA) in the United States. dartmouth.edunorthwestern.educolorado.eduepa.gov This includes segregating waste streams and using appropriate, clearly labeled containers. purdue.eduuwaterloo.ca

Laboratory Safety Protocols : Institutions must have a comprehensive Chemical Hygiene Plan in place. stanford.edu This includes providing appropriate personal protective equipment (PPE), ensuring functional safety equipment like fume hoods and emergency showers, and establishing standard operating procedures for handling hazardous materials. nih.govacs.org

The table below summarizes the different grades of chemicals and their typical applications, highlighting the context for research-grade compounds.

| Chemical Grade | Typical Purity | Common Applications |

| Technical Grade | ~85% - 95% | Industrial applications, large-scale cleaning, where high purity is not critical. atomscientific.comalliancechemical.com |

| General Reagent (GR) Grade | ~95% - 99% | General laboratory use, such as in cleaning or as a solvent in non-analytical applications. atomscientific.com |

| ACS Reagent Grade | ≥95% | High-purity applications, analytical testing, and research where consistency and accuracy are crucial. alliancechemical.comdcfinechemicals.com |

| USP/BP Grade | High | Pharmaceutical and medicinal applications, meeting standards of the United States Pharmacopeia or British Pharmacopoeia. atomscientific.comalliancechemical.com |

| Research Grade | Variable, often >95% | Non-clinical research and development; purity and characterization are critical for data validity. nacalaiusa.comchromspec.comspectrumchemical.com |

By adhering to these ethical and regulatory frameworks, the scientific community ensures that research involving specialized compounds like Cbz-N-amido-PEG5-acid is conducted responsibly, safely, and with the highest degree of scientific integrity.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Cbz-N-amido-PEG5-acid in Novel Material Science Applications

The distinct properties of Cbz-N-amido-PEG5-acid make it a compelling candidate for the development of advanced materials. The hydrophilic PEG spacer can increase the water solubility of materials it is incorporated into, while the terminal functional groups allow for covalent attachment to surfaces or other polymer backbones. broadpharm.comchempep.com

Research in material science is exploring the use of PEG linkers for surface modification to enhance biocompatibility and reduce non-specific protein adsorption on medical devices. chempep.comcreativepegworks.com The Cbz-N-amido-PEG5-acid molecule can be tethered to a material surface via its carboxylic acid group. Subsequent removal of the Cbz protecting group reveals a primary amine, which can then be used to conjugate bioactive molecules, such as antimicrobial peptides or anti-inflammatory agents. This strategy is being investigated for creating functional coatings on materials like porous silicon, which has applications in biomedicine. acs.orgbiochempeg.com Furthermore, its application extends into nanotechnology, where it can be used in the development of prodrugs to improve their pharmacokinetic profiles. biochempeg.commyskinrecipes.com

Table 1: Potential Applications of Cbz-N-amido-PEG5-acid in Material Science

| Application Area | Role of Cbz-N-amido-PEG5-acid | Potential Outcome | Supporting Rationale |

|---|---|---|---|

| Medical Device Coatings | Surface modification agent | Improved biocompatibility, reduced biofouling | The hydrophilic PEG chain reduces protein adsorption, while the terminal amine (post-deprotection) allows for tethering of bioactive molecules. creativepegworks.com |

| Nanoparticle Functionalization | Stabilizing and functionalizing ligand | Enhanced stability in biological media and targeted delivery | PEGylation of nanoparticles increases circulation time. The terminal groups enable conjugation of targeting ligands. myskinrecipes.com |

| Drug Delivery Systems | Component of polymer-drug conjugates | Improved drug solubility and pharmacokinetics | The PEG spacer enhances the solubility and can prolong the circulation time of conjugated drugs. chempep.comcreativepegworks.com |

| Biosensor Development | Tether for biorecognition elements | Controlled immobilization of probes (e.g., antibodies, enzymes) on sensor surfaces | Provides a flexible, hydrophilic spacer to orient biomolecules correctly and minimize surface interference. acs.org |

Integration with "Click Chemistry" and Other Bioorthogonal Reactions

Bioorthogonal chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a powerful tool for specifically and efficiently conjugating molecules in complex biological environments. nih.govacs.org While Cbz-N-amido-PEG5-acid does not inherently possess an azide (B81097) or alkyne group, its terminal functionalities serve as ideal handles for their introduction. cd-bioparticles.netbroadpharm.com

The carboxylic acid can be reacted with an amine-containing alkyne or azide using standard carbodiimide (B86325) chemistry (e.g., with EDC or HATU activators). cd-bioparticles.netbroadpharm.com Alternatively, after deprotection of the Cbz group to yield the free amine, the amine can be acylated with an activated ester of an alkyne- or azide-containing carboxylic acid. This functionalized PEG linker can then be "clicked" onto a molecule or surface bearing the complementary group. This two-step approach allows for the modular and highly specific assembly of complex bioconjugates, which is a strategy used in site-specific protein PEGylation and the assembly of PROTACs. acs.orgnih.govacs.org This method separates the labeling of a molecule from the PEGylation step, offering significant flexibility. nih.gov

Table 2: Functionalization of Cbz-N-amido-PEG5-acid for Bioorthogonal Reactions

| Target Functionality | Modification Reaction | Required Reagent Example | Resulting "Clickable" Compound |

|---|---|---|---|

| Terminal Alkyne | Amide coupling with the carboxylic acid end | Propargylamine | Cbz-N-amido-PEG5-amido-propyne |

| Terminal Azide | Amide coupling with the carboxylic acid end | 3-Azidopropan-1-amine | Cbz-N-amido-PEG5-amido-azidopropane |

| Terminal Alkyne | Acylation of the amine (after Cbz deprotection) | N-Succinimidyl-4-pentynoate | Alkyne-amido-PEG5-acid |

| Terminal Azide | Acylation of the amine (after Cbz deprotection) | N-Succinimidyl-4-azidobutanoate | Azide-amido-PEG5-acid |

Advancements in PROTAC (Proteolysis Targeting Chimeras) Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. jenkemusa.com The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and cell permeability. nih.govexplorationpub.com

Design Principles for Cbz-N-amido-PEG5-acid-based PROTAC Linkers

The rational design of the linker is a cornerstone in the development of potent PROTACs. explorationpub.com Cbz-N-amido-PEG5-acid provides a scaffold that aligns with several key design principles for effective PROTAC linkers.

Linker Length and Composition: The length of the linker is critical to span the distance between the target protein and the E3 ligase without causing steric clashes. frontiersin.org Studies have shown that PROTACs with linkers below a certain length (e.g., <12 atoms) can be inactive. frontiersin.org The PEG5 unit of Cbz-N-amido-PEG5-acid provides a well-defined and flexible spacer. Its chemical composition, rich in ether oxygens, enhances water solubility, a crucial factor for improving the physicochemical properties of the final PROTAC. jenkemusa.com

Modulation of Physicochemical Properties: The hydrophilic nature of the PEG chain helps to balance the often-hydrophobic character of the two ligands, potentially improving cell permeability and oral absorption. jenkemusa.comexplorationpub.com While PEG linkers offer flexibility, recent strategies have explored incorporating more rigid elements like heterocyclic scaffolds to minimize the entropic penalty of forming the ternary complex. nih.govfrontiersin.org Cbz-N-amido-PEG5-acid can be used as a flexible component in combination with more rigid structures to fine-tune the PROTAC's conformational dynamics.

Attachment Points and Vectoriality: The orthogonal reactive groups of Cbz-N-amido-PEG5-acid (a carboxylic acid and a protected amine) allow for the directional and controlled synthesis of the PROTAC. cd-bioparticles.netbroadpharm.com One end can be attached to the target protein ligand and the other to the E3 ligase ligand, preventing the formation of undesired homodimers and simplifying purification.

Table 3: Design Principles for Cbz-N-amido-PEG5-acid-based PROTAC Linkers

| Design Principle | Role of Cbz-N-amido-PEG5-acid | Impact on PROTAC Function | Reference |

|---|---|---|---|

| Optimal Length | Provides a discrete, flexible spacer of a defined length. | Enables productive ternary complex formation by spanning the distance between the target and E3 ligase. | frontiersin.org |

| Solubility Enhancement | The hydrophilic PEG chain increases the overall water solubility of the PROTAC. | Improves physicochemical properties, potentially enhancing cell permeability and bioavailability. | jenkemusa.com |

| Synthetic Tractability | Offers orthogonal reactive handles (acid and protected amine). | Allows for controlled, directional synthesis, simplifying the assembly of the heterobifunctional molecule. | cd-bioparticles.netbroadpharm.com |

| Conformational Flexibility | The PEG chain is highly flexible. | Allows the two ligands to adopt the optimal orientation for ternary complex formation. | acs.org |

Application in 3D Bioprinting and Advanced Cell Culture Systems

Three-dimensional (3D) bioprinting is a revolutionary technology for fabricating tissue and organ-like structures for use in regenerative medicine and drug screening. nih.govdiagnosticsworldnews.com The development of "bio-inks," materials that are printable and can support cell viability, is central to this field. jenkemusa.com Hydrogels made from PEG and its derivatives are widely used as components of bio-inks due to their excellent biocompatibility, tunable mechanical properties, and high water content, which mimics the natural extracellular matrix (ECM). nih.gov

While PEG itself is bio-inert and lacks sites for cell adhesion, Cbz-N-amido-PEG5-acid can be used to create functionalized PEG hydrogels. nih.gov For instance, the carboxylic acid terminus can be converted into a photoreactive group, such as an acrylate, enabling it to be cross-linked into a hydrogel network using light (photopolymerization). nih.govdiagnosticsworldnews.com Following hydrogel formation, the Cbz protecting group on the other end of the PEG chain can be removed to expose a primary amine. This amine can then be used to covalently attach bioactive peptides, such as the RGD (arginine-glycine-aspartic acid) sequence, which promotes cell adhesion. This approach allows for the creation of advanced, cell-instructive scaffolds that provide both structural support and specific biological cues, enhancing cell growth and function within the 3D-printed construct. researchgate.net

Table 4: Role of Cbz-N-amido-PEG5-acid in 3D Bioprinting and Cell Culture

| Application | Function of Cbz-N-amido-PEG5-acid | Mechanism | Desired Outcome |

|---|---|---|---|

| Bio-ink Formulation | Functional cross-linker | The carboxylic acid can be modified (e.g., to an acrylate) for photopolymerization into a hydrogel network. | Formation of a stable, biocompatible hydrogel scaffold. nih.gov |

| Advanced Cell Culture | Scaffold bio-functionalization | The terminal amine (post-deprotection) serves as an anchor point for cell-adhesion peptides (e.g., RGD) or growth factors. | Creation of a cell-instructive microenvironment that promotes cell attachment, proliferation, and differentiation. nih.govresearchgate.net |

| Controlled Release Systems | Tether for therapeutic agents | Drugs or growth factors can be conjugated to the hydrogel scaffold via the PEG linker for sustained release. | Localized and sustained delivery of bioactive molecules to cultured cells or engineered tissues. creativepegworks.com |

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| (S,R,S)-AHPC hydrochloride |

| 3-Azidopropan-1-amine |

| 4-Hydroxy-thalidomide |

| Alkyne-amido-PEG5-acid |

| Azide-amido-PEG5-acid |

| Cbz-N-amido-PEG5-acid |

| Cbz-N-amido-PEG5-amido-azidopropane |

| Cbz-N-amido-PEG5-amido-propyne |

| N-Succinimidyl-4-azidobutanoate |

| N-Succinimidyl-4-pentynoate |

| Pomalidomide |

Q & A

Q. How is Cbz-N-amido-PEG5-acid synthesized, and what analytical methods confirm its structural integrity?